rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis
Description
Bicyclic Core Architecture: Octahydrocyclopenta[c]pyrrole System
The foundational scaffold of this compound is the octahydrocyclopenta[c]pyrrole system, a saturated bicyclic structure comprising a five-membered cyclopentane ring fused to a five-membered pyrrolidine ring. The fusion occurs at the c position of the cyclopentane and the 1,2 positions of the pyrrolidine, resulting in a rigid, non-planar framework. Key bond lengths and angles derived from X-ray crystallography (where available) and computational models highlight the strain distribution across the bicyclic system (Table 1).
Table 1: Structural Parameters of Octahydrocyclopenta[c]pyrrole Core
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C3a–C6a bond length | 1.54 Å | |
| N2–C3a bond length | 1.47 Å | |
| C3a–C6a–C5a bond angle | 108.2° | |
| Ring puckering amplitude | 0.38 Å |
The saturation of both rings eliminates aromaticity, rendering the system more flexible than its unsaturated counterparts but still constrained by the fused bicyclic geometry. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the axial and equatorial hydrogens, with coupling constants (e.g., J = 10.2 Hz for axial H3a–H6a) confirming the chair-like conformation of the pyrrolidine ring.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(23)12-24(14-23)22(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26) |
InChI Key |
GCRORTMHBOUYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Chiral Ligand-Assisted Carboxylation
Starting Material : N-Boc-octahydrocyclopenta[c]pyrrole (Structure III in).
Procedure :
- Deprotonation : React N-Boc-protected octahydrocyclopenta[c]pyrrole with s-butyllithium (s-BuLi) in methyl tert-butyl ether (MTBE) at −78°C in the presence of (+)-Tocosamine as a chiral ligand.
- Carboxylation : Introduce dry CO₂ gas into the reaction mixture for 0.5 hours, followed by gradual warming to room temperature.
- Acid Workup : Adjust pH to 2–3 with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
- Fmoc Protection : Replace the Boc group by treating the carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and triethylamine (TEA).
Yield : 78–90% (carboxylation step); 85–92% (Fmoc protection).
Critical Parameters :
Solid-Phase Peptide Synthesis (SPPS)
Resin : 2-Chlorotrityl chloride (CTC) resin.
Procedure :
- Resin Loading : Anchor Fmoc-protected pyrrolidine carboxylic acid to CTC resin using DIPEA in DMF/DCM.
- Sequential Coupling :
- Cleavage : Treat with hexafluoroisopropanol (HFIPA) in DCM to release the peptide-resin conjugate.
- Cyclization : Perform on-resin cyclization using PyBOP/oxyma pure in DMF.
Yield : 65–75% overall yield for SPPS.
Advantages :
Hydrogenation of Unsaturated Precursors
Starting Material : 1,2-Dicyanocyclopentene.
Procedure :
- Hydrogenation : Reduce the dicyano compound under H₂ (50–100 psi) with Raney nickel or palladium on carbon.
- Cyclization : Heat the intermediate in acetic acid to form the bicyclic pyrrole core.
- Functionalization : Introduce the carboxylic acid via CO₂ insertion and protect with Fmoc-Cl.
Yield : 60–70% (hydrogenation step); 80–85% (carboxylation).
Challenges :
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Scalability | Complexity |
|---|---|---|---|---|
| Chiral Ligand-Assisted | 78–90% | High | Moderate | High |
| SPPS | 65–75% | Moderate | High | Moderate |
| Hydrogenation | 60–70% | Low | Low | High |
Key Findings :
- Chiral ligand-assisted synthesis offers superior stereocontrol but requires cryogenic conditions.
- SPPS is preferred for combinatorial libraries due to modularity.
- Hydrogenation routes are less favored due to side reactions.
Purification and Characterization
Purification :
- Chromatography : Silica gel (ethyl acetate/hexane) or reverse-phase HPLC.
- Recrystallization : Ethyl acetate/petroleum ether (1:1) for final product.
Analytical Data :
- HPLC : Purity >97% (C18 column, 0.1% TFA in acetonitrile/water).
- NMR : δ 7.75–7.30 (m, 8H, Fmoc aromatic), δ 4.40–4.20 (m, 2H, CH₂O).
- HRMS : [M+H]⁺ calcd. for C₂₄H₂₃NO₄: 396.1554; found: 396.1558.
Industrial-Scale Considerations
- Cost-Efficiency : SPPS reduces solvent waste compared to solution-phase methods.
- Regulatory Compliance : Chiral ligands must meet ICH Q3D guidelines for metal residues.
- Process Optimization : Continuous flow systems improve CO₂ insertion efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Scientific Research Applications
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise assembly of peptides by protecting the amino group from unwanted reactions .
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine: The compound is used in the synthesis of peptide-based drugs. These drugs can target specific proteins or enzymes in the body, making them useful in the treatment of various diseases .
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*SPPS: Solid-phase peptide synthesis
Key Findings:
Core Structure Impact :
- The octahydrocyclopenta[c]pyrrole core (target compound) provides greater conformational rigidity compared to furopyrrole () or oxetane () derivatives, enhancing binding specificity in enzyme inhibition.
- Furopyrrole derivatives exhibit lower ring strain but reduced hydrogen-bonding capacity due to the oxygen heteroatom.
Substituent Effects :
- Fmoc vs. Benzyl : The Fmoc group in the target compound improves UV detectability (λ = 301 nm) compared to benzyl, which lacks chromophores. However, benzyl-substituted analogs show faster deprotection kinetics.
- Carboxylic Acid Position : The 3a-carboxylic acid group (target) offers spatial proximity to the bicyclic nitrogen, facilitating salt bridge formation in active sites, unlike the 1-carboxylic acid isomer ().
Stereochemistry :
- The cis-3aR,6aR configuration in the target compound stabilizes a boat-like conformation, whereas trans isomers (e.g., ) adopt chair-like conformations, altering substrate docking in biological targets.
Physicochemical Properties: The target compound’s predicted pKa (~3.44) is lower than non-Fmoc analogs (e.g., benzyl derivative, pKa ~4.2), enhancing ionization in physiological environments. Molecular weight (>380 g/mol) and lipophilicity (cLogP ~3.1) align with Lipinski’s rules for drug-likeness, unlike bulkier tert-butyl derivatives ().
Safety and Handling :
- Similar to other Fmoc-protected acids (), the target compound is classified as a skin/eye irritant (H315/H319) but lacks acute oral toxicity (H302) due to its low bioavailability.
Biological Activity
Structure
The chemical structure of rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is characterized by a bicyclic framework that includes a cyclopentane ring fused to a pyrrole ring. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility.
Molecular Formula
- Molecular Formula : C₁₆H₁₉NO₄
- Molecular Weight : 285.33 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it has inhibitory effects on certain bacterial strains, potentially due to its unique structural features that disrupt cellular functions.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may induce apoptosis in malignant cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Cytotoxicity in Cancer Cells : In vitro assays using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may activate intrinsic apoptotic pathways.
Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 - 128 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition of growth | 32 - 128 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | Reduction in cell viability | Up to 50 µM |
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (MCF-7) |
|---|---|---|
| rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | Yes | Yes |
| Compound A (similar structure) | Moderate | Yes |
| Compound B (different structure) | No | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
